![molecular formula C15H12I3NO7S B14257515 O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine CAS No. 185038-82-8](/img/structure/B14257515.png)
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine is a complex organic compound with the molecular formula C15H12I3NO7S. It is characterized by the presence of multiple iodine atoms and a sulfooxy group attached to a phenyl ring, making it a highly iodinated derivative of L-tyrosine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine typically involves the iodination of L-tyrosine followed by sulfonation. The process begins with the iodination of the phenolic hydroxyl group of L-tyrosine using iodine and an oxidizing agent such as iodic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce the sulfooxy group.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deiodinated derivatives .
科学的研究の応用
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to thyroid function due to its high iodine content.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging and diagnostic purposes.
作用機序
The mechanism of action of O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in its biological activity, potentially affecting thyroid hormone metabolism and signaling pathways. The sulfooxy group may also influence its solubility and reactivity .
類似化合物との比較
Similar Compounds
O-[3,5-Diiodo-4-(sulfooxy)phenyl]-3,5-diiodo-L-tyrosine: Another highly iodinated derivative of L-tyrosine with similar structural features.
3,3’,5-Triiodo-L-thyronine sulfate:
Uniqueness
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine is unique due to its specific pattern of iodination and the presence of a sulfooxy group.
特性
CAS番号 |
185038-82-8 |
|---|---|
分子式 |
C15H12I3NO7S |
分子量 |
731.0 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(2,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO7S/c16-8-3-7(4-11(19)15(20)21)1-2-12(8)25-13-5-10(18)14(6-9(13)17)26-27(22,23)24/h1-3,5-6,11H,4,19H2,(H,20,21)(H,22,23,24)/t11-/m0/s1 |
InChIキー |
XICSABSGZUHGRY-NSHDSACASA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C=C2I)OS(=O)(=O)O)I |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2I)OS(=O)(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
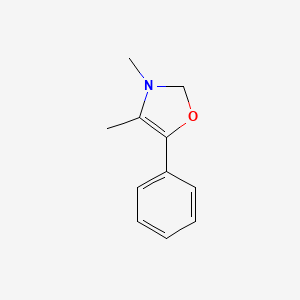
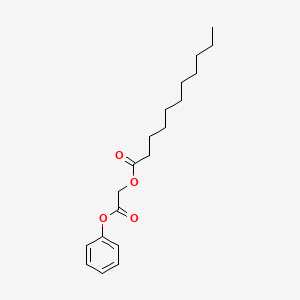
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)
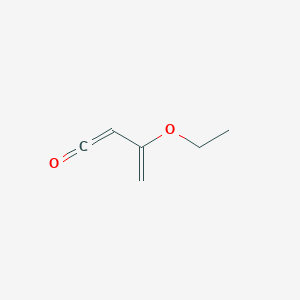
![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
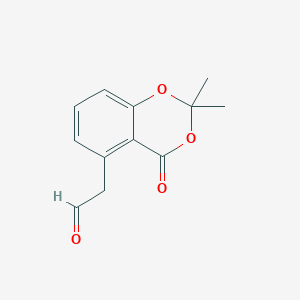
![2-methoxy-N-[(3S)-nonan-3-yl]aniline](/img/structure/B14257468.png)
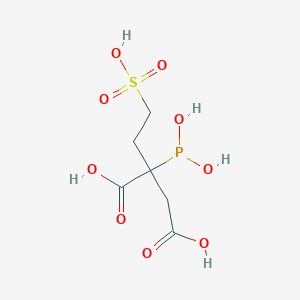
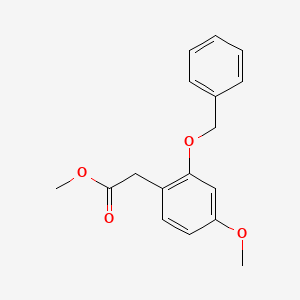
![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
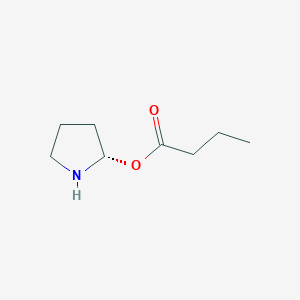
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
